Cas no 1260898-07-4 (4-(propan-2-yl)cyclohexylhydrazine)

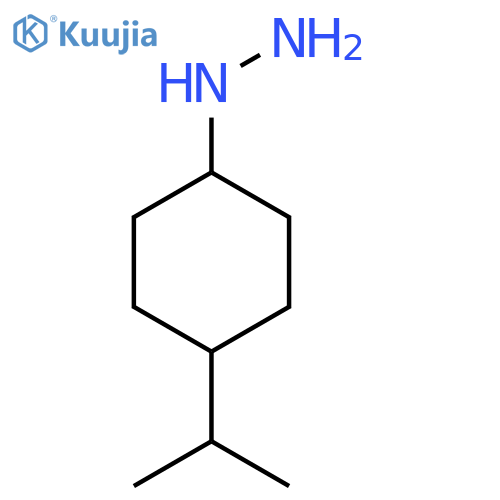

1260898-07-4 structure

商品名:4-(propan-2-yl)cyclohexylhydrazine

CAS番号:1260898-07-4

MF:C9H20N2

メガワット:156.268502235413

MDL:MFCD09745664

CID:5242206

PubChem ID:53402898

4-(propan-2-yl)cyclohexylhydrazine 化学的及び物理的性質

名前と識別子

-

- 1-(4-ISOPROPYLCYCLOHEXYL)HYDRAZINE

- [4-(propan-2-yl)cyclohexyl]hydrazine

- Hydrazine, [4-(1-methylethyl)cyclohexyl]-

- 4-(propan-2-yl)cyclohexylhydrazine

-

- MDL: MFCD09745664

- インチ: 1S/C9H20N2/c1-7(2)8-3-5-9(11-10)6-4-8/h7-9,11H,3-6,10H2,1-2H3

- InChIKey: IPSVURDOTSHEPL-UHFFFAOYSA-N

- ほほえんだ: N(C1CCC(C(C)C)CC1)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 104

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 38

4-(propan-2-yl)cyclohexylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-274751-0.25g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 0.25g |

$131.0 | 2023-09-10 | ||

| Enamine | EN300-274751-1g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 1g |

$142.0 | 2023-09-10 | ||

| Enamine | EN300-274751-0.1g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 0.1g |

$125.0 | 2023-09-10 | ||

| Ambeed | A1086261-1g |

1-(4-Isopropylcyclohexyl)hydrazine |

1260898-07-4 | 95% | 1g |

$1199.0 | 2024-04-25 | |

| Enamine | EN300-274751-0.05g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 0.05g |

$119.0 | 2023-09-10 | ||

| Enamine | EN300-274751-2.5g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 2.5g |

$277.0 | 2023-09-10 | ||

| Enamine | EN300-274751-0.5g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 0.5g |

$136.0 | 2023-09-10 | ||

| Enamine | EN300-274751-10.0g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 10.0g |

$7128.0 | 2023-03-01 | ||

| Enamine | EN300-274751-1.0g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-274751-5.0g |

[4-(propan-2-yl)cyclohexyl]hydrazine |

1260898-07-4 | 5.0g |

$4806.0 | 2023-03-01 |

4-(propan-2-yl)cyclohexylhydrazine 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

1260898-07-4 (4-(propan-2-yl)cyclohexylhydrazine) 関連製品

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260898-07-4)4-(propan-2-yl)cyclohexylhydrazine

清らかである:99%

はかる:1g

価格 ($):1079.0